(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by:
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-7-5-6-10-26(15)14-18-19(27)9-8-17-23(28)20(32-24(17)18)11-16-12-21(29-2)25(31-4)22(13-16)30-3/h8-9,11-13,15,27H,5-7,10,14H2,1-4H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOOACARZZJCKB-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule belonging to the benzofuran family. Its intricate structure, characterized by various functional groups such as hydroxyl, methoxy, and piperidine moieties, suggests significant potential for diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 439.5 g/mol. The structural uniqueness arises from its combination of a benzofuran core with modifications that enhance its biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439.5 g/mol |
| Core Structure | Benzofuran |
| Functional Groups | Hydroxyl, Methoxy, Piperidine |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the realms of anticancer and neuroprotective effects. The following sections delve into specific activities supported by empirical data.
Anticancer Properties
A notable study explored the anticancer potential of related benzofuran derivatives. These compounds were found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The introduction of specific functional groups enhanced their selectivity against cancer cells while sparing normal cells .
Case Study:
In a focused library screening for tubulin polymerization inhibitors, derivatives similar to our target compound showed exceptional potency against cancer cell lines while demonstrating reduced toxicity towards quiescent endothelial cells .
Neuroprotective Effects
The piperidine moiety in this compound has been associated with neuroprotective properties. Research indicates that compounds containing piperidine can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:
- Tubulin Inhibition: By disrupting microtubule dynamics, it inhibits cancer cell division.
- Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity based on structural similarities with known compounds. These models suggest that this compound may exhibit a range of activities including anticancer and neuroprotective effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzofuran backbone | Antioxidant |
| Compound B | Hydroxyl and methoxy groups | Anticancer |
| Compound C | Piperidine moiety | Neuroprotective |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
The following table summarizes structural differences between the target compound and similar benzofuran-3-one derivatives (see –9):
Aromatic Substituent Effects
- Target vs. Compound 1 : The shift from 3,4,5- to 2,3,4-trimethoxyphenyl alters steric and electronic profiles. The 3,4,5 arrangement maximizes symmetry and may enhance interactions with planar binding sites (e.g., kinase ATP pockets) .
- Target vs.
- Compound 4 : The 3-fluorophenyl group introduces electronegativity, favoring dipole interactions and metabolic stability .
Amine Substituent Effects
- Target’s 2-methylpiperidinyl vs. Compound 1’s piperazinyl-hydroxyethyl : Piperazine’s additional nitrogen increases basicity and water solubility, while the hydroxyethyl group may enhance hydrogen bonding. The 2-methyl group in the target compound likely improves metabolic stability by hindering oxidation .
- Compound 3’s piperidinyl group : Lacking methyl or hydroxyethyl modifications, this substituent may reduce steric hindrance, favoring binding in less constrained pockets .
Additional Functional Groups
- 6-Hydroxy (Target, Compounds 1–2) : Enhances solubility and participates in hydrogen-bond networks.
Computational and Experimental Insights
- Similarity Analysis : Molecular fingerprinting (e.g., Morgan fingerprints) would highlight key differences in substituent topology, with Tanimoto scores likely <0.7 between the target and analogs, indicating moderate similarity .
- Activity Cliffs: Minor structural changes (e.g., methoxy positional isomerism) could lead to significant activity differences, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
